VER-155008

概要

説明

VER 155008 は、ヒートショックタンパク質 70 (Hsp70) ファミリーの低分子阻害剤です。これは、アデノシン誘導体であり、高親和性で Hsp70、ヒートショックコグネイト 71 kDa タンパク質 (Hsc70)、および 78 kDa グルコース調節タンパク質 (Grp78) を選択的に阻害します。

準備方法

VER 155008 の合成は、アデノシン誘導体から始まる複数のステップを含みます。主要なステップには、Hsp70 への結合親和性を高めるために、アデノシン骨格に特定の官能基を導入することが含まれます。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。

化学反応の分析

VER 155008 は、次のようなさまざまな化学反応を受けます。

酸化: VER 155008 は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、VER 155008 上の官能基を修飾するために使用できます。

置換: 置換反応は、アデノシン骨格にさまざまな置換基を導入するために一般的に使用され、その阻害活性を高めます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 .

科学研究への応用

VER 155008 は、幅広い科学研究への応用があります。

がん治療: VER 155008 は、乳がんや結腸がん細胞など、さまざまながん細胞株の増殖を阻害することが示されています。 .

神経変性疾患:

ウイルス学: VER 155008 は、ウイルス mRNA 合成とタンパク質発現に対する影響を研究するために使用され、潜在的な抗ウイルス療法に関する洞察を提供してきました.

細胞生物学: VER 155008 は、タンパク質の折り畳み、ストレス応答、細胞の恒常性における Hsp70 の役割を研究するために、細胞生物学研究で使用されています.

科学的研究の応用

VER-155008 is a Heat Shock Cognate 70 (HSC70) inhibitor that binds competitively to the ATP-binding pocket of HSC70 . It has a sustained inhibitory effect on HSC70, but not on HSP70 .

Scientific Research Applications

This compound has shown potential in various scientific research applications:

- Alzheimer's Disease Treatment this compound can penetrate the brain and reduce axonal swelling in amyloid plaques, reversing axonal degeneration in vivo . It also reduces amyloid plaques and paired helical filament tau accumulation, which are pathological features of Alzheimer's disease (AD) . Studies in 5XFAD mice showed improved object recognition, location, and episodic-like memory after treatment with this compound .

- Cancer Treatment this compound inhibits the proliferation of human breast and colon cancer cell lines . It also suppresses cell growth in pleural mesothelioma cells and enhances macroautophagy . Additionally, this compound can sensitize A549 cells to ionizing radiation .

- Non-Small Cell Lung Cancer (NSCLC) Treatment this compound significantly inhibits NSCLC proliferation and cell cycle progression . The inhibitory effect of this compound on cell growth is specifically through HSP70 inhibition . It also exerts a potent synergistic effect on NSCLC proliferation when combined with HSP90 inhibitors .

Data Tables

Case Studies

- Axonal Regeneration in Cultured Neurons: this compound treatment reversed Aβ-induced axonal degeneration in cultured mouse cortical neurons .

- Memory Deficits in 5XFAD Mice: Administration of this compound (10 μmol/kg/day) for 18 days rescued memory deficits in 5XFAD mice . Object recognition memory was improved, as was object location memory. Episodic-like memory was also improved with this compound administration .

- Pleural Mesothelioma Cells: Functional inhibition of HSP70 by this compound suppressed cell growth in pleural mesothelioma cells and enhanced FBS-deprivation-induced macroautophagy .

Research Findings

- This compound reduces memory deficits in mice .

- This compound is a specific inhibitor of HSP70 and significantly inhibits NSCLC proliferation and cell cycle progression .

- Functional inhibition of HSP70 by this compound suppresses pleural mesothelioma cell proliferation via an autophagy mechanism .

- This compound inhibits the proliferation of human breast and colon cancer cell lines .

作用機序

VER 155008 は、Hsp70 のヌクレオチド結合ドメインに結合することにより、その ATPase 活性を阻害することで効果を発揮します。この阻害は、ヌクレオチド結合ドメインと基質結合ドメインの間のアロステリック制御を妨げ、誤った折り畳みタンパク質の蓄積とがん細胞のアポトーシス誘導につながります。 VER 155008 の分子標的は、タンパク質の折り畳みとストレス応答に関連するさまざまな細胞経路に関与する Hsp70、Hsc70、および Grp78 を含みます .

類似の化合物との比較

VER 155008 は、その高い選択性と効力により、Hsp70 阻害剤の中でもユニークです。類似の化合物には、次のものがあります。

MKT-077: 化学構造と作用機序が異なる別の Hsp70 阻害剤。

PES-Cl: Hsp70 を標的にする低分子阻害剤ですが、VER 155008 と比較して選択性が低いです。

2-フェニルエチニルスルホンアミド (PES): 結合部位と作用機序が異なる Hsp70 阻害剤。VER 155008 は、Hsp70 ファミリーの複数のメンバーを選択的に阻害できるため、科学研究において貴重なツールとなっています

類似化合物との比較

VER 155008 is unique among Hsp70 inhibitors due to its high selectivity and potency. Similar compounds include:

MKT-077: Another Hsp70 inhibitor with a different chemical structure and mechanism of action.

PES-Cl: A small molecule inhibitor that targets Hsp70 but with lower selectivity compared to VER 155008.

2-Phenylethynesulfonamide (PES): An Hsp70 inhibitor with a distinct binding site and mode of action. VER 155008 stands out due to its ability to selectively inhibit multiple members of the Hsp70 family, making it a valuable tool in scientific research

生物活性

VER-155008 is a small-molecule inhibitor specifically targeting the heat shock protein 70 (HSP70) family, particularly the heat shock cognate protein 70 (HSC70). This compound has garnered attention for its potential therapeutic applications in various cancers and neurodegenerative diseases due to its ability to modulate cellular stress responses and apoptosis.

This compound functions by competitively binding to the ATP-binding pocket of HSC70, inhibiting its activity. This inhibition disrupts the protein's role in cellular processes such as protein folding, degradation, and protection against stress, leading to altered cell survival and proliferation dynamics. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

-

Cancer Cell Proliferation and Apoptosis :

- Cell Lines : Studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including PC12 pheochromocytoma cells, HCT116 colon cancer cells, and BT474 breast cancer cells.

- Apoptosis Induction : The compound induces apoptosis via caspase-dependent pathways, as evidenced by increased levels of cleaved PARP and Bax protein expression in treated cells. For instance, in PC12 cells, apoptotic rates increased significantly with higher concentrations of this compound (up to 19.6% at 100 μM) after 48 hours of treatment .

- Cell Migration Inhibition :

- Cell Cycle Arrest :

In Vivo Studies

-

Alzheimer's Disease Models :

- In a mouse model of Alzheimer's disease (5XFAD), this compound treatment improved memory deficits and reversed axonal degeneration induced by amyloid-beta (Aβ) peptides. This was assessed through object recognition memory tests where treated mice displayed a significantly higher preference for novel objects compared to vehicle-treated controls .

- Tumor Growth Suppression :

Data Tables

| Study Type | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| In Vitro | PC12 | 20-100 | Induced apoptosis (up to 19.6%) |

| In Vitro | HCT116 | 5.3-14.4 | Inhibited proliferation |

| In Vivo | 5XFAD Mouse Model | 10 | Improved memory function |

| In Vivo | HCT116 Xenograft | 40 | Suppressed tumor growth |

Case Studies

- Neurodegeneration : A study demonstrated that this compound not only inhibited HSC70 but also improved cognitive functions in Alzheimer's disease models by reversing axonal degeneration caused by Aβ peptides .

- Cancer Treatment : Another case highlighted the use of this compound in combination with other chemotherapeutic agents like HSP90 inhibitors, showing enhanced efficacy against various cancers due to its ability to sensitize tumor cells to these treatments .

特性

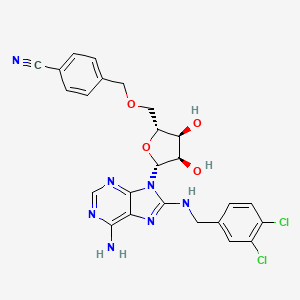

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of VER-155008?

A1: this compound primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]

Q2: How does this compound inhibit Hsp70 activity?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]

Q3: What are the downstream effects of Hsp70 inhibition by this compound?

A3: Inhibition of Hsp70 by this compound leads to a wide range of cellular responses, including:

- Induction of Apoptosis: In cancer cells, this compound can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]

- Suppression of Cell Proliferation: this compound has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]

- Inhibition of Autophagy: this compound can disrupt the autophagic process, potentially contributing to its anticancer activity. []

- Suppression of Viral Replication: Research indicates that this compound can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]

- Modulation of Immune Responses: this compound can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]

- Promotion of Axonal Regrowth: In models of Alzheimer's disease, this compound has shown promising results in promoting axonal regeneration and improving memory function. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.

- In vitro studies: this compound is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]

- In vivo studies: this compound has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]

Q6: Have computational chemistry methods been employed to study this compound?

A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of this compound with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.

Q7: Are there Structure-Activity Relationship (SAR) studies for this compound?

A8: While the provided research articles primarily focus on this compound itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of this compound analogs, would be valuable to optimize its pharmacological properties.

Q8: What is known about the pharmacokinetics of this compound?

A9: One study mentioned that this compound exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.

Q9: Has this compound been tested in preclinical models of disease?

A9: Yes, this compound has shown efficacy in several preclinical models, including:

- Cancer models: this compound has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]

- Alzheimer’s disease models: this compound has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]

- Viral infection models: this compound has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。